molecular formula C18H17ClF3N3O3 B1676650 ML348 CAS No. 899713-86-1

ML348

货号: B1676650
CAS 编号: 899713-86-1
分子量: 415.8 g/mol
InChI 键: OXKNHBBDOIMFFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It has an inhibitory concentration (IC50) of 210 nanomolar for LYPLA1 and barely inhibits LYPLA2 . This compound is primarily used in scientific research to study the functions of APT1 and LYPLA1 enzymes.

科学研究应用

ML348 is a small-molecule inhibitor of acylpalmitoyl-thioesterase 1 (APT1) and is used in scientific research for various applications . Studies show that this compound can affect the palmitoylation of proteins, which is a process of adding fatty acids to proteins that can influence their localization and function .

Scientific Research Applications of this compound

  • Neurodegenerative Diseases: Research indicates that this compound may improve cognitive performance and hippocampal synaptic function in mice, suggesting therapeutic potential for targeting protein palmitoylation in Parkinson's disease and other neurodegenerative diseases . A 90-day treatment with this compound in 3KL mice ameliorated soluble αS homeostasis, synaptic plasticity, and motor and cognitive deficits .
  • Cancer Research:
    • This compound has been investigated for its effects on cancer cells, particularly in melanoma. However, studies have shown that this compound does not decrease cell viability in melanoma cells at the dosages used .
    • Research suggests that combining this compound with ML349 can reverse the increase in depalmitoylation of RDP-2 upon APT2 inhibition .
    • This compound can lead to a slight activation of AKT in NRAS mutant cells, but no such effect was observed in BRAF mutant SK-MEL-28 cells . No effects were observed on the main NRAS effector p-ERK .
  • RAS Protein Signaling: this compound can modulate the localization of NRAS fusion protein GAN and activate the palmitoylation of NRAS fusion protein GAN . The phosphorylation levels of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) in HEK293T cells stably expressing GAN were significantly increased upon this compound treatment .
  • Palmitoylation Studies: this compound is used to study the effects of APT1 inhibition on protein palmitoylation . Studies have shown that NRAS without fusing APT1 is insensitive to the APT1 inhibitor this compound .
  • Colon Organoids: this compound has been used to detect endogenous S-depalmitoylases in human colon organoids, suggesting APT1-like activity is present in the human colon .

Data Table: Effects of this compound on Various Cell Types

Cell TypeTreatmentObserved Effect
Melanoma Cells (NRAS)This compoundNo decrease in cell viability, slight activation of AKT
Melanoma Cells (BRAF)This compoundNo effect observed
HEK293T (GAN)This compoundAccumulation of GAN on the Golgi, activation of ERK1/2
HEK293T (mCN)This compoundNo obvious change in mCherry signal on the Golgi
Human Colon OrganoidsThis compoundDecrease of S-depalmitoylase activity, suggesting APT1-like activity is present in the human colon
3KL Mice (Male & Female)Oral this compound (90-day)Ameliorated soluble αS homeostasis, synaptic plasticity, and motor and cognitive deficits

Case Studies

  • NRAS Palmitoylation Modulation : In a study using HEK293T cells, this compound induced the re-localization of the RAS fusion protein GAN, causing it to accumulate on the Golgi . This effect was reversible upon removal of this compound from the cell culture medium .
  • Cognitive Performance in Mice : Research on 3KL mice demonstrated that oral administration of this compound improved cognitive performance and hippocampal synaptic function . This suggests that inhibiting de-palmitoylation by this compound has therapeutic potential in neurodegenerative diseases .

作用机制

ML348 通过选择性抑制酰基蛋白硫酯酶 1 和溶血磷脂酶 1 酶发挥作用。它与这些酶的活性位点结合,阻止酰化蛋白中硫酯键的水解。这种抑制会破坏这些酶的正常功能,导致细胞过程发生改变。 分子靶标包括 APT1 和 LYPLA1,所涉及的途径与蛋白质脱棕榈酰化和脂质代谢有关

类似化合物:

This compound 的独特性: this compound 的独特性在于它对酰基蛋白硫酯酶 1 和溶血磷脂酶 1 具有高度选择性和可逆抑制。 与类似化合物相比,它具有更低的抑制浓度 (IC50),使其成为研究目的的有效抑制剂

生化分析

Biochemical Properties

The IC50 value of ML348 for LYPLA1 is 210 nM . This interaction affects the palmitoylation cycle of proteins, which is a crucial post-translational modification that regulates protein localization and function .

Cellular Effects

In cellular contexts, this compound has been shown to selectively inhibit LYPLA1 in cultured cells . This inhibition can influence cell function by modulating the palmitoylation status of proteins, which can impact cell signaling pathways and cellular metabolism . For instance, this compound has been shown to affect the signaling of RAS proteins by modulating their palmitoylation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the APT1 enzyme, thereby inhibiting its activity . This inhibition disrupts the palmitoylation cycle of proteins, leading to changes in protein localization and function . The exact binding interactions between this compound and APT1 have been elucidated through high-resolution crystallography .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in cultured cells, the inhibition of LYPLA1 by this compound has been observed to be reversible

Dosage Effects in Animal Models

In animal models, this compound has been shown to have potent and selective activity in vivo, inhibiting LYPLA1 enzymes in heart, kidney, and lung tissues . The dosage used in these studies was 50 mg/kg, administered via intraperitoneal injection

Metabolic Pathways

This compound is involved in the regulation of protein palmitoylation, a key metabolic pathway in cells . By inhibiting the enzyme APT1, this compound can disrupt the palmitoylation cycle of proteins, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

Given its role in modulating protein palmitoylation, it is likely that this compound can influence the subcellular localization of various proteins

准备方法

合成路线和反应条件: ML348 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:

    核心结构的形成: 通过在诸如三乙胺之类的碱存在下,使 2-氯-5-(三氟甲基)苯胺与 2-呋喃酰氯反应来合成核心结构。

    哌嗪环的引入: 然后使中间产物与 1-Boc-哌嗪反应,以引入哌嗪环。

    脱保护和最终偶联: 使用诸如三氟乙酸之类的酸去除 Boc 保护基,然后与 2-氯乙酰氯偶联,得到最终产物 this compound。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用自动化反应器、连续流动系统和严格的质量控制措施,以确保高纯度和高收率。

化学反应分析

反应类型: ML348 经历各种化学反应,包括:

    氧化: this compound 在特定条件下可以氧化,形成相应的氧化物。

    还原: 可以进行还原反应以修饰 this compound 中存在的官能团。

    取代: 取代反应很常见,其中 this compound 中的官能团可以被其他基团取代。

常用试剂和条件:

    氧化: 在受控条件下,可以使用诸如过氧化氢或高锰酸钾之类的试剂。

    还原: 通常使用诸如氢化铝锂或硼氢化钠之类的还原剂。

    取代: 可以根据所需的取代使用各种亲核试剂和亲电试剂。

主要产物: 从这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以产生氧化物,而取代可以产生具有不同官能团的衍生物。

相似化合物的比较

Uniqueness of ML348: this compound is unique due to its high selectivity and reversible inhibition of acyl-protein thioesterase 1 and lysophospholipase 1. It has a lower inhibitory concentration (IC50) compared to similar compounds, making it a potent inhibitor for research purposes .

生物活性

ML348 is a selective inhibitor of acyl protein thioesterases (APTs), specifically targeting APT1 and APT2. These enzymes play critical roles in the regulation of protein palmitoylation, a post-translational modification that influences various cellular processes, including signaling pathways, protein stability, and subcellular localization. The biological activity of this compound has been explored in several studies, revealing its potential therapeutic applications in cancer and chronic kidney diseases.

This compound functions primarily by inhibiting APT1, which is involved in the de-palmitoylation of proteins such as NRAS. By inhibiting this enzyme, this compound alters the localization and activity of palmitoylated proteins, thereby impacting downstream signaling pathways.

Key Findings:

  • Inhibition of APT1 : this compound has been shown to selectively inhibit APT1 with an IC50 value of approximately 210 nM . This selectivity is crucial for its application in studying the functional roles of APTs without affecting other pathways.
  • Effect on NRAS Signaling : In HEK293T cells, treatment with this compound resulted in the re-localization of the fusion protein GAN from the cytosol to the Golgi apparatus, indicating modulation of NRAS signaling . This suggests that this compound can influence the activity of RAS proteins by altering their palmitoylation status.

Table 1: Summary of Biological Activity Studies on this compound

Study ReferenceCell TypeConcentration (µM)ObservationsMain Findings
HEK293T<12.5No cytotoxic effects; slight AKT activationSuggests negligible effect on NRAS mutant melanoma growth
HEK293T10Increased ERK1/2 phosphorylationIndicates modulation of downstream RAS signaling
Male miceOral administrationProtection against kidney fibrosisSuggests therapeutic potential for chronic kidney diseases
HD miceOral administrationAlleviated αS dyshomeostasisHighlights synaptic benefits in neurological contexts

Case Studies

  • Cancer Research : In studies involving NRAS mutant melanoma cells, this compound did not significantly affect cell viability but activated AKT signaling slightly . This indicates that while this compound inhibits APT1, it may not directly suppress tumor growth but could influence other pathways related to cell survival and proliferation.
  • Chronic Kidney Disease : A study demonstrated that inhibiting APT1 with this compound protected against renal fibrosis induced by unilateral ureter obstruction in mice . This finding points to a potential therapeutic role for this compound in managing chronic kidney diseases through the modulation of protein palmitoylation.
  • Neurodegenerative Diseases : In models of Huntington's disease (HD), oral administration of this compound improved synaptic function and alleviated symptoms associated with α-synuclein dyshomeostasis . These results suggest that enhancing palmitoylation may have beneficial effects on neuronal health.

Structural Insights

The structural basis for this compound's selectivity towards APT1 has been elucidated through high-resolution crystallography. The compound occupies a unique conformation within the active site of APT1, which is distinct from its interaction with APT2 . This structural understanding aids in the design of more effective inhibitors targeting specific isoforms.

Table 2: Structural Characteristics of this compound

FeatureDescription
Binding SiteActive site of APT1
Interaction TypeHydrogen bonding with catalytic residues
SelectivityHigh selectivity for APT1 over APT2

属性

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O3/c19-13-4-3-12(18(20,21)22)10-14(13)23-16(26)11-24-5-7-25(8-6-24)17(27)15-2-1-9-28-15/h1-4,9-10H,5-8,11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKNHBBDOIMFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899713-86-1
Record name 899713-86-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML348
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ML348
Reactant of Route 3
Reactant of Route 3
ML348
Reactant of Route 4
Reactant of Route 4
ML348
Reactant of Route 5
Reactant of Route 5
ML348
Reactant of Route 6
Reactant of Route 6
ML348

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。